molecular formula C9H24Cl2N2O B4902313 1-(Tert-butylamino)-3-(ethylamino)propan-2-ol;dihydrochloride

1-(Tert-butylamino)-3-(ethylamino)propan-2-ol;dihydrochloride

Cat. No.: B4902313
M. Wt: 247.20 g/mol
InChI Key: WTDHVYKYJAZYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butylamino)-3-(ethylamino)propan-2-ol;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(tert-butylamino)-3-(ethylamino)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O.2ClH/c1-5-10-6-8(12)7-11-9(2,3)4;;/h8,10-12H,5-7H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHVYKYJAZYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(CNC(C)(C)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(ethylamino)propan-2-ol typically involves the reaction of tert-butylamine with ethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(ethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amino or hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(Tert-butylamino)-3-(ethylamino)propan-2-ol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(ethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butylamino)-3-(methylamino)propan-2-ol
  • 1-(Tert-butylamino)-3-(propylamino)propan-2-ol
  • 1-(Tert-butylamino)-3-(isopropylamino)propan-2-ol

Uniqueness

1-(Tert-butylamino)-3-(ethylamino)propan-2-ol is unique due to its specific combination of tert-butyl and ethylamino groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

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